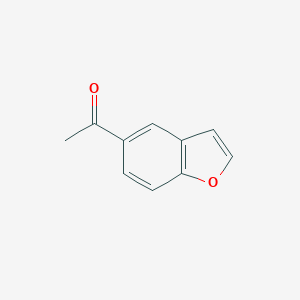

1-(Benzofuran-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 1-(Benzofuran-5-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized benzofurans, such as 1-(Benzofuran-5-yl)ethanone, is of significant interest to the scientific community.

This document moves beyond a simple recitation of synthetic steps, offering a critical analysis of the prevalent synthetic strategies, the mechanistic principles underpinning these transformations, and detailed, field-proven protocols.

Strategic Approaches to the Synthesis of 1-(Benzofuran-5-yl)ethanone: A Comparative Analysis

The synthesis of 1-(Benzofuran-5-yl)ethanone presents a key challenge in controlling the regioselectivity of electrophilic substitution on the benzofuran ring system. Two primary strategies are considered: direct acylation of the pre-formed benzofuran nucleus and a convergent approach where the furan ring is constructed onto a pre-functionalized benzene ring.

Direct Friedel-Crafts Acylation of Benzofuran: A Study in Regioselectivity

The Friedel-Crafts acylation is a fundamental transformation in organic synthesis for the introduction of acyl groups onto aromatic rings.[2][3] In the context of benzofuran, the reaction with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂), can potentially yield the desired 5-acetyl derivative.

However, the inherent electronic properties of the benzofuran ring system complicate this seemingly straightforward approach. The furan ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 and C3 positions. The benzene ring is also a potential site for acylation. This often leads to a mixture of isomers, including 2-acetylbenzofuran, 3-acetylbenzofuran, and various isomers resulting from acylation on the benzene ring, diminishing the yield of the desired 1-(Benzofuran-5-yl)ethanone and necessitating challenging purification procedures. The regioselectivity of Friedel-Crafts acylation on benzofurans is notoriously difficult to control, often resulting in low yields of the desired C5-acylated product.

Convergent Synthesis: A Regioselective Route via Furan Ring Annulation

To circumvent the regioselectivity issues inherent in the direct acylation of benzofuran, a more strategic and controllable convergent synthesis is a superior approach. This method involves the construction of the furan ring onto a benzene ring that already bears the acetyl group at the desired position. A highly effective and widely applicable strategy commences with a commercially available and appropriately substituted starting material, 4-hydroxyacetophenone.

This two-step sequence involves:

-

O-Alkylation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is alkylated with a suitable C2-synthon, typically bromoacetaldehyde diethyl acetal. This Williamson ether synthesis proceeds under basic conditions to furnish the key intermediate, 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone.

-

Intramolecular Cyclization and Aromatization: The formed ether is then subjected to an acid-catalyzed intramolecular cyclization. Strong protic acids, such as polyphosphoric acid (PPA) or sulfuric acid, are commonly employed to promote the electrophilic attack of one of the acetal-derived carbons onto the electron-rich aromatic ring, ortho to the ether linkage. Subsequent elimination of ethanol and water drives the aromatization to yield the stable benzofuran ring system, affording the target molecule, 1-(Benzofuran-5-yl)ethanone, with excellent regiochemical control.

This convergent strategy offers significant advantages over the direct acylation approach, primarily by ensuring the acetyl group is positioned at the desired C5 position of the final benzofuran product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the discussed synthetic strategies for obtaining 1-(Benzofuran-5-yl)ethanone.

Caption: Direct Friedel-Crafts Acylation of Benzofuran.

Caption: Convergent Synthesis of 1-(Benzofuran-5-yl)ethanone.

Experimental Protocols: A Step-by-Step Guide

The following detailed protocol outlines the convergent synthesis of 1-(Benzofuran-5-yl)ethanone from 4-hydroxyacetophenone. This protocol is designed to be a self-validating system, with clear steps and rationale for each procedure.

Part 1: Synthesis of 1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone

Objective: To synthesize the key ether intermediate via Williamson ether synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxyacetophenone | 136.15 | 10.0 g | 0.0734 |

| Bromoacetaldehyde diethyl acetal | 197.07 | 16.0 g | 0.0812 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.3 g | 0.147 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (10.0 g, 0.0734 mol) and anhydrous N,N-dimethylformamide (100 mL).

-

Stir the mixture until the 4-hydroxyacetophenone is completely dissolved.

-

Add anhydrous potassium carbonate (20.3 g, 0.147 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Add bromoacetaldehyde diethyl acetal (16.0 g, 0.0812 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone as a colorless oil.

Part 2: Synthesis of 1-(Benzofuran-5-yl)ethanone

Objective: To achieve the acid-catalyzed intramolecular cyclization and aromatization to form the final product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone | 252.31 | 10.0 g | 0.0396 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (100 g).

-

Heat the polyphosphoric acid to 70-80 °C with stirring. PPA serves as both the acidic catalyst and the solvent for this reaction.

-

Add 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone (10.0 g, 0.0396 mol) dropwise to the hot, stirring PPA over a period of 30 minutes.

-

After the addition is complete, increase the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 1-(Benzofuran-5-yl)ethanone as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanone should be confirmed by standard analytical techniques.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Melting Point | 73-75 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.24 (d, J = 1.6 Hz, 1H), 7.95 (dd, J = 8.8, 1.9 Hz, 1H), 7.69 (d, J = 2.2 Hz, 1H), 7.54 (d, J = 8.8 Hz, 1H), 6.84 (d, J = 2.2 Hz, 1H), 2.67 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.4, 157.2, 145.5, 132.8, 127.9, 125.4, 122.3, 111.8, 107.2, 26.7.

-

IR (KBr, cm⁻¹): 1675 (C=O stretching), 1605, 1580, 1480 (aromatic C=C stretching).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 160 (M⁺, 100), 145 (M⁺ - CH₃, 85), 117 (M⁺ - COCH₃, 30).

Conclusion

This technical guide has detailed a robust and regioselective convergent synthesis for 1-(Benzofuran-5-yl)ethanone, a valuable building block in pharmaceutical research. By starting with 4-hydroxyacetophenone, the challenges associated with the poor regioselectivity of direct Friedel-Crafts acylation of benzofuran are effectively overcome. The provided step-by-step protocol, complete with mechanistic rationale and characterization data, offers a reliable and reproducible method for researchers and drug development professionals to access this important synthetic intermediate. The principles and strategies discussed herein can be broadly applied to the synthesis of other functionalized benzofuran derivatives.

References

- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.

- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965; Vols. 1-4.

- Heaney, H. The Bimolecular Aromatic Friedel–Crafts Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 733-752.

-

Napiórkowska, M.; et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules2024 , 29(5), 1-22. [Link]

Sources

An In-depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Structure, Properties, Synthesis, and Applications

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a privileged structure in the landscape of medicinal chemistry and materials science.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2] This wide therapeutic window has established the benzofuran core as a critical building block for the design and development of novel pharmaceutical agents. Within this important class of compounds, 1-(Benzofuran-5-yl)ethanone serves as a key synthetic intermediate, offering a versatile platform for the elaboration of more complex, biologically active molecules. The placement of the acetyl group on the benzene portion of the scaffold, specifically at the C-5 position, provides a reactive handle for a multitude of chemical transformations, making it a valuable target for organic synthesis and drug discovery programs.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of 1-(Benzofuran-5-yl)ethanone is defined by its unique arrangement of atoms. The fusion of the electron-rich furan ring to the aromatic benzene ring creates a distinct electronic environment that governs its reactivity. The acetyl group (–COCH₃) at the C-5 position acts as a moderate electron-withdrawing group, influencing the overall electron density distribution across the bicyclic system.

Caption: Structure of 1-(Benzofuran-5-yl)ethanone.

Table 1: Physicochemical Properties of 1-(Benzofuran-5-yl)ethanone

| Property | Value | Source |

| CAS Number | 50639-50-4 | Inferred |

| Molecular Formula | C₁₀H₈O₂ | Calculated |

| Molecular Weight | 160.17 g/mol | Calculated |

| Appearance | Pale yellow to white solid (Predicted) | N/A |

| Melting Point | 70-72 °C (for 2-isomer) | [3] |

| Boiling Point | 110-113 °C / 3 mmHg (for 2-isomer) | [3] |

| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc (Predicted) | N/A |

Note: Experimental data for the 5-isomer is not widely available; some values are inferred from the closely related 2-isomer or are predictions based on chemical structure.

Part 2: Spectroscopic Characterization

Confirmation of the structure and purity of 1-(Benzofuran-5-yl)ethanone relies on standard spectroscopic techniques. While a definitive spectrum for this specific isomer is not publicly available, the expected signals can be reliably predicted based on extensive data from analogous benzofuran structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton. The methyl protons of the acetyl group will appear as a sharp singlet around δ 2.6 ppm. The protons on the furan ring (H-2 and H-3) will appear as doublets, with H-3 typically further downfield than H-2. The aromatic protons on the benzene ring (H-4, H-6, and H-7) will present as a complex multiplet pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show ten distinct signals. The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around δ 190-197 ppm. The methyl carbon will be the most upfield signal. The remaining eight signals will correspond to the carbons of the benzofuran ring system.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, expected in the region of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching for the aromatic and methyl groups, and C=C and C-O stretching from the benzofuran ring.

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 160.17, corresponding to the molecular weight of the compound. A significant fragment ion would be observed at m/z = 145, corresponding to the loss of the methyl group ([M-15]⁺).

Part 3: Synthesis and Reactivity

Established Synthesis Protocol: Intramolecular Cyclization

While direct Friedel-Crafts acylation of benzofuran can be employed, it often suffers from poor regioselectivity, yielding mixtures of isomers.[4] A more controlled and reliable method involves the construction of the benzofuran ring from a pre-functionalized precursor. The following protocol describes a common strategy for synthesizing substituted benzofurans, adapted for the target molecule.

Caption: General synthetic workflow via cyclization.

Step-by-Step Methodology:

-

O-Alkylation of 4-Hydroxyacetophenone:

-

Rationale: This initial step attaches the future furan ring's carbon backbone to the phenolic oxygen of the starting material.

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and α-bromoacetaldehyde diethyl acetal (1.2 eq).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

-

-

Acid-Catalyzed Cyclization and Aromatization:

-

Rationale: A strong acid catalyst like Polyphosphoric Acid (PPA) promotes an intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to form the furan ring.

-

Add the crude intermediate from the previous step to Polyphosphoric Acid (PPA).

-

Heat the mixture to 80-100 °C for 1-3 hours. The reaction is typically accompanied by a color change.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Rationale: Removal of unreacted starting materials and side products is essential to obtain the pure target compound.

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(Benzofuran-5-yl)ethanone as a solid.

-

Chemical Reactivity

The reactivity of 1-(Benzofuran-5-yl)ethanone is dictated by its two primary functional components: the acetyl group and the benzofuran ring.

-

Reactions at the Acetyl Group: The ketone functionality is a versatile handle for further modification. It can undergo:

-

Reduction: Reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Oxidation: The Baeyer-Villiger oxidation can convert the ketone into an ester.

-

Condensation: Aldol condensation with aldehydes or ketones can be used to build larger carbon skeletons.

-

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of other heterocyclic systems, such as pyrimidines or oximes, by reacting with appropriate nucleophiles.[5]

-

-

Reactions on the Benzofuran Ring: The benzofuran ring can undergo electrophilic aromatic substitution. The acetyl group at C-5 is a deactivating, meta-directing group for the benzene ring. Therefore, further electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the C-4 or C-6 positions, albeit under harsher conditions than unsubstituted benzofuran.

Part 4: Applications in Research and Drug Development

The true value of 1-(Benzofuran-5-yl)ethanone lies in its role as a molecular scaffold for the synthesis of potent therapeutic agents. The benzofuran core is a recurring motif in compounds targeting a vast array of diseases.[1]

-

Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and manipulation of reactive oxygen species (ROS) levels within cancer cells.

-

Antimicrobial Agents: The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[6] These molecules often act by inhibiting essential microbial enzymes.

-

Anti-inflammatory and Analgesic Drugs: Benzofuran derivatives have been explored for their anti-inflammatory and analgesic effects, positioning them as potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

1-(Benzofuran-5-yl)ethanone is an ideal starting point for accessing novel derivatives within these therapeutic areas. The acetyl group can be elaborated into more complex side chains, or used as a handle to link the benzofuran core to other pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: Use as a versatile building block.

Part 5: Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive technical overview of 1-(Benzofuran-5-yl)ethanone, underscoring its structural features, synthetic accessibility, and significant potential as a foundational building block for the advancement of modern medicinal chemistry.

References

- iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0.

- Nowak, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(9), 2955.

- Fun, H.-K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682.

- Al-Ostoot, F. H., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(2), 255-276.

- Shaaban, M., et al. (2022). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents.

- Jasinski, J. P., et al. (2012). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.

- Aruna Kumar, K. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime.

- ChemSynthesis. (n.d.). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone.

- Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.

- Saima, et al. (2024).

- Wang, Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(41), 26955-26959.

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.

- Khan, I., et al. (2024).

- Taylor & Francis Online. (n.d.). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole.

- Beaudry Research Group. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans.

- ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.

- ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.

- PubChem. (n.d.). 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone.

- ProQuest. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzofuran-5-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis methodologies with a focus on regioselectivity, and a thorough characterization profile. Furthermore, it explores the prospective applications of this compound, particularly as a crucial intermediate in the development of novel therapeutic agents, drawing parallels with the established biological significance of the benzofuran scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1] Its derivatives are prevalent in nature and have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an acetyl group at the 5-position of the benzofuran ring system yields 1-(Benzofuran-5-yl)ethanone, a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will serve as a technical resource for researchers engaged in the synthesis, characterization, and application of this valuable compound.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 1-(Benzofuran-5-yl)ethanone is paramount for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 1-(Benzofuran-5-yl)ethanone | Internal |

| CAS Number | 190775-71-4 | Internal |

| Molecular Formula | C₁₀H₈O₂ | Internal |

| Molecular Weight | 160.17 g/mol | Internal |

| Appearance | Expected to be a solid at room temperature | Deduced from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Deduced from similar structures |

Synthesis of 1-(Benzofuran-5-yl)ethanone: A Strategic Approach

The synthesis of 1-(Benzofuran-5-yl)ethanone presents a regioselectivity challenge. While Friedel-Crafts acylation of benzofuran is a common method for introducing an acetyl group, it often leads to a mixture of isomers. A more controlled and regioselective synthesis can be achieved through a cross-coupling strategy, starting from a pre-functionalized benzofuran. The Mizoroki-Heck reaction provides a robust method for this purpose.[4][5]

Proposed Synthetic Pathway: Mizoroki-Heck Cross-Coupling

This synthetic approach involves the palladium-catalyzed cross-coupling of 5-bromobenzofuran with an appropriate vinyl ether, followed by hydrolysis to yield the target ketone. This method offers excellent control over the position of the acetyl group.

Caption: Proposed synthetic workflow for 1-(Benzofuran-5-yl)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromobenzofuran

This initial step involves the synthesis of the key intermediate, 5-bromobenzofuran, from commercially available starting materials.

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add chloroacetone (1.1 eq) and a base like potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Mizoroki-Heck Cross-Coupling

This crucial step introduces the acetyl precursor at the 5-position of the benzofuran ring.

-

Reaction Setup: In a reaction vessel, combine 5-bromobenzofuran (1.0 eq), butyl vinyl ether (1.5 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq) in a suitable solvent like DMF or acetonitrile.

-

Addition of Base: Add a base, typically a tertiary amine such as triethylamine (2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Enol Ether Intermediate

The final step is the conversion of the enol ether intermediate to the target ketone.

-

Reaction Setup: Dissolve the crude enol ether from the previous step in a mixture of a water-miscible solvent like THF or acetone and aqueous hydrochloric acid (e.g., 1 M HCl).

-

Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 1-(Benzofuran-5-yl)ethanone, can be purified by column chromatography or recrystallization.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanone. The following are expected spectroscopic data based on the analysis of similar benzofuran structures.[3][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and a singlet for the acetyl methyl protons. The chemical shifts and coupling constants will be indicative of the 5-substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the benzofuran ring system, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Characteristic peaks for C-H and C-O stretching will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ). Fragmentation patterns may show the loss of the acetyl group. |

Potential Applications in Drug Discovery and Development

The benzofuran nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] 1-(Benzofuran-5-yl)ethanone serves as a key building block for accessing novel derivatives with potential pharmacological activities.

Precursor for Bioactive Molecules

The acetyl group of 1-(Benzofuran-5-yl)ethanone is a versatile functional handle that can be readily transformed into various other functional groups or used in condensation reactions to build more complex molecular architectures. This allows for the synthesis of libraries of benzofuran derivatives for screening against various biological targets.

Analog Synthesis in Medicinal Chemistry

Many existing drugs and clinical candidates contain the benzofuran moiety. 1-(Benzofuran-5-yl)ethanone can be utilized to synthesize analogs of these compounds, enabling structure-activity relationship (SAR) studies to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Activities

Given the diverse biological activities associated with benzofurans, novel derivatives synthesized from 1-(Benzofuran-5-yl)ethanone are promising candidates for screening in a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3]

Conclusion

1-(Benzofuran-5-yl)ethanone is a valuable heterocyclic ketone with significant potential for applications in synthetic and medicinal chemistry. This technical guide has outlined its key chemical properties, a robust and regioselective synthetic strategy via a Mizoroki-Heck coupling reaction, and a comprehensive characterization protocol. The versatility of this compound as a synthetic intermediate opens up avenues for the discovery and development of novel benzofuran-based therapeutic agents. The information provided herein is intended to empower researchers and scientists to effectively synthesize, characterize, and utilize 1-(Benzofuran-5-yl)ethanone in their research endeavors.

References

Sources

An In-depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Properties, Characterization, and Synthetic Considerations

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Benzofuran-5-yl)ethanone, a significant heterocyclic ketone in the landscape of medicinal chemistry and materials science. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes predicted data, general characteristics of the benzofuran class, and standardized analytical protocols to offer a robust resource for researchers, scientists, and professionals in drug development. Our focus is on providing a foundational understanding of the molecule's behavior, alongside practical methodologies for its empirical characterization.

Molecular Structure and Identification

1-(Benzofuran-5-yl)ethanone, also known as 5-acetylbenzofuran, is an aromatic ketone featuring a benzofuran bicyclic system substituted with an acetyl group at the 5-position. The benzofuran moiety, a fusion of a benzene ring and a furan ring, is a common scaffold in numerous biologically active compounds. The precise positioning of the acetyl group on the benzene ring significantly influences the molecule's electronic properties, reactivity, and ultimately its potential applications.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(Benzofuran-5-yl)ethanone |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=CO2 |

| InChI Key | YUTFQTAITWWGFH-UHFFFAOYSA-N |

| PubChem CID | 18693752 |

Physicochemical Properties: A Blend of Prediction and Experience

Due to a scarcity of published experimental data for 1-(Benzofuran-5-yl)ethanone, the following table presents a combination of computationally predicted values and experimentally determined properties for the closely related and well-documented isomer, 1-(Benzofuran-2-yl)ethanone, to provide a reasonable estimation. It is crucial for researchers to empirically verify these properties for the 5-yl isomer in a laboratory setting.

Table of Physicochemical Properties:

| Property | Predicted/Reported Value | Remarks and Context |

| Melting Point | 70-72 °C (for 2-isomer) | The melting point is influenced by crystal lattice energy. Isomeric position can affect this, but a similar range is a reasonable starting point for experimental design. |

| Boiling Point | 110-113 °C at 3 mmHg (for 2-isomer) | Vacuum distillation is likely necessary due to the relatively high boiling point at atmospheric pressure. |

| Density | ~1.16 g/cm³ | Predicted values for benzofuran derivatives are typically in this range. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | The aromatic and ketone functionalities suggest good solubility in common organic solvents. |

| Appearance | Likely a colorless to light yellow solid or liquid | Based on the appearance of the 2-isomer. |

| Flash Point | >110°C (for 2-isomer) | Indicates a relatively low fire hazard at standard laboratory temperatures. |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 1-(Benzofuran-5-yl)ethanone. Below are the expected spectral characteristics, grounded in the known properties of the benzofuran scaffold and acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetyl group. The coupling patterns and chemical shifts of the aromatic protons will be crucial in confirming the 5-position of the acetyl substituent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the methyl carbon, and the carbons of the bicyclic aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1670-1690 cm⁻¹. Additional characteristic peaks will arise from C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic system. For a related derivative, a strong absorption band at 1689 cm⁻¹ was observed for the C=O group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable acylium ion, and potentially the loss of a neutral carbon monoxide molecule (M-28).

Chemical Properties and Reactivity

The chemical behavior of 1-(Benzofuran-5-yl)ethanone is dictated by the interplay between the electron-rich benzofuran ring and the electron-withdrawing acetyl group.

-

Reactivity of the Ketone: The carbonyl group can undergo typical ketone reactions such as reduction to an alcohol, reductive amination, and condensation reactions with hydrazines to form hydrazones.

-

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The directing effects of the furan oxygen and the deactivating acetyl group will influence the position of further substitution.

-

Stability: Benzofuran derivatives are generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, and high temperatures should be avoided to prevent potential degradation.

Synthesis of 1-(Benzofuran-5-yl)ethanone

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction involves the treatment of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of 1-(Benzofuran-5-yl)ethanone, this would involve the acylation of benzofuran with acetyl chloride or acetic anhydride.

Experimental Protocols for Characterization

The following are standardized, step-by-step protocols for the determination of the key physical and chemical properties of 1-(Benzofuran-5-yl)ethanone.

Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Spectroscopic Analysis Workflow

Safety and Handling

Conclusion

1-(Benzofuran-5-yl)ethanone represents a valuable building block in the synthesis of more complex molecules with potential applications in pharmacology and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. The provided experimental protocols are intended to empower researchers to fill the existing data gaps and to further explore the potential of this intriguing molecule. As with any scientific endeavor, a combination of theoretical understanding and empirical validation is the key to unlocking the full potential of novel chemical compounds.

References

An In-depth Technical Guide to the Solubility of 1-(Benzofuran-5-yl)ethanone in Various Solvents

Foreword: The Crucial Role of Solubility in Scientific Research and Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a cornerstone of successful research and product formulation. The bioavailability, efficacy, and even the feasibility of a compound's application are intrinsically linked to its solubility characteristics. 1-(Benzofuran-5-yl)ethanone, a heterocyclic ketone, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive exploration of the solubility of 1-(Benzofuran-5-yl)ethanone, offering both theoretical insights and practical methodologies for its assessment. In the absence of extensive published experimental data for this specific molecule, this document serves as a robust framework for researchers to predict, understand, and experimentally determine its solubility in a variety of solvent systems.

Physicochemical Profile of 1-(Benzofuran-5-yl)ethanone

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The structural features of 1-(Benzofuran-5-yl)ethanone dictate its polarity, capacity for intermolecular interactions, and ultimately, its behavior in different solvents.

Molecular Structure:

Caption: Intermolecular forces influencing solubility.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Solvent Polarity Scales:

A quantitative approach to predicting solubility involves considering various solvent polarity scales.

-

Dielectric Constant (ε): A measure of a solvent's ability to separate charges. Solvents with high dielectric constants are generally better at dissolving polar compounds.

-

Polarity Index (P'): An empirical measure of polarity based on solubility in a range of solvents.

-

Kamlet-Taft Parameters: These parameters provide a more detailed description of solvent properties:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond. [1][2] * β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond. [1][2] * π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects. [1][2]* Hansen Solubility Parameters (HSP): These parameters break down the total cohesive energy of a solvent into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds. [3]

-

Predicted Solubility of 1-(Benzofuran-5-yl)ethanone in Various Solvent Classes

Based on the physicochemical properties of 1-(Benzofuran-5-yl)ethanone and the theoretical principles of solubility, we can predict its general solubility behavior.

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The aromatic rings of the solute will have favorable π-π stacking interactions with aromatic solvents like toluene. However, the polar ketone and ether groups will be disfavored in highly nonpolar aliphatic solvents like hexane. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ketone and ether groups of the solute. The lack of strong hydrogen bonding networks in these solvents makes it easier to accommodate the solute. |

| Polar Protic | Water, Methanol, Ethanol | Low | The primary limitation here is the solute's inability to donate hydrogen bonds. While the ketone and ether oxygens can accept hydrogen bonds from the solvent, the overall interaction is not strong enough to overcome the highly cohesive hydrogen-bonded network of water and, to a lesser extent, alcohols. |

Experimental Determination of Solubility: A Recommended Protocol

Given the absence of readily available experimental data, this section provides a detailed, field-proven methodology for determining the solubility of 1-(Benzofuran-5-yl)ethanone. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. [3][4] Workflow for Shake-Flask Solubility Determination:

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-(Benzofuran-5-yl)ethanone into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. [5]

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1-(Benzofuran-5-yl)ethanone of known concentrations in the solvent of interest.

-

Analyze the filtered samples and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the filtered samples.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Solvent Properties and Expected Solubility:

| Solvent | Dielectric Constant (ε) | Polarity Index (P') | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* | Predicted Solubility |

| Nonpolar | ||||||

| Hexane | 1.88 | 0.1 | 0.00 | 0.00 | -0.08 | Low |

| Toluene | 2.38 | 2.4 | 0.00 | 0.11 | 0.54 | Moderate |

| Polar Aprotic | ||||||

| Diethyl Ether | 4.33 | 2.8 | 0.00 | 0.47 | 0.27 | Moderate |

| Dichloromethane | 8.93 | 3.1 | 0.13 | 0.10 | 0.82 | High |

| Acetone | 20.7 | 5.1 | 0.08 | 0.48 | 0.71 | High |

| Acetonitrile | 37.5 | 5.8 | 0.19 | 0.31 | 0.75 | High |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 7.2 | 0.00 | 0.76 | 1.00 | High |

| Polar Protic | ||||||

| Ethanol | 24.55 | 4.3 | 0.83 | 0.77 | 0.54 | Low |

| Methanol | 32.70 | 5.1 | 0.93 | 0.62 | 0.60 | Low |

| Water | 80.1 | 10.2 | 1.17 | 0.18 | 1.09 | Very Low |

Solvent property data sourced from multiple publicly available databases.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of 1-(Benzofuran-5-yl)ethanone in a range of organic solvents. While direct experimental data is currently lacking in the public domain, the principles outlined herein, based on the compound's physicochemical properties and established solubility theories, offer valuable guidance for researchers. The provided shake-flask protocol represents a robust and reliable method for obtaining the necessary experimental data.

Future work should focus on the experimental determination of the solubility of 1-(Benzofuran-5-yl)ethanone in the solvents listed, as well as other solvent systems relevant to specific applications. The generation of such empirical data will be invaluable to the scientific community, particularly those working in drug discovery and materials science, enabling more precise formulation and application of this important benzofuran derivative.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- RSC Publishing. (2020, December 16). The physical significance of the Kamlet–Taft π parameter of ionic liquids*.

- Stenutz, B. (n.d.). Kamlet-Taft solvent parameters.

-

PubChem. (n.d.). 1-(Benzofuran-5-yl)ethanone. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]

- 2. Kamlet-Taft solvent parameters [stenutz.eu]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solvent Physical Properties [people.chem.umass.edu]

A Technical Guide to the Potential Biological Activities of 1-(Benzofuran-5-yl)ethanone: A Framework for Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on exploring the potential biological activities of the heterocyclic compound, 1-(Benzofuran-5-yl)ethanone. Drawing from the well-documented and diverse pharmacological profile of the broader benzofuran class of molecules, this document outlines a strategic approach to systematically investigate and validate the therapeutic potential of this specific ethanone derivative.

The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] While direct studies on 1-(Benzofuran-5-yl)ethanone are not extensively reported, its structural features suggest a high probability of possessing significant biological activities worthy of in-depth investigation. This guide, therefore, serves as a foundational blueprint for initiating a research program centered on this promising molecule.

Synthesis and Physicochemical Characterization

A crucial first step in the investigation of any novel compound is a reliable and scalable synthetic route. The synthesis of 1-(Benzofuran-5-yl)ethanone can be approached through established methods for benzofuran ring formation. A common and effective strategy involves the reaction of a substituted salicylaldehyde with a chloroacetone.[4][5]

Proposed Synthetic Pathway:

A plausible synthesis for 1-(Benzofuran-5-yl)ethanone would involve the reaction of 4-hydroxy-3-methoxybenzaldehyde with chloroacetone in the presence of a suitable base, such as potassium hydroxide, in a polar solvent like methanol. The reaction proceeds via a nucleophilic attack of the phenoxide on the chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis of 1-(Benzofuran-5-yl)ethanone

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in methanol, add potassium hydroxide (2.2 equivalents) and stir until fully dissolved.

-

Addition of Reagent: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized 1-(Benzofuran-5-yl)ethanone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Following successful synthesis and characterization, a thorough evaluation of the compound's physicochemical properties, including solubility, lipophilicity (LogP), and stability, is essential for designing subsequent biological assays.

Exploration of Potential Biological Activities

Based on the extensive literature on benzofuran derivatives, 1-(Benzofuran-5-yl)ethanone is a prime candidate for screening across several key therapeutic areas.[6] The following sections outline the rationale and experimental approaches for investigating its potential anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][5] The cytotoxic potential of 1-(Benzofuran-5-yl)ethanone should be evaluated against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing the in vitro cytotoxicity of 1-(Benzofuran-5-yl)ethanone using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [7][8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[2][5] Therefore, 1-(Benzofuran-5-yl)ethanone should be screened for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Broth Microdilution Assay [10]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(Benzofuran-5-yl)ethanone in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal agent should be used as a reference standard.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chronic inflammation is a key factor in many diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[3][11] In vitro assays can provide a preliminary indication of the anti-inflammatory potential of 1-(Benzofuran-5-yl)ethanone.

Experimental Workflow: In Vitro Anti-inflammatory Assays

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Inhibition of Protein Denaturation [12][13][14]

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.1 mL of 1-(Benzofuran-5-yl)ethanone at various concentrations.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.

Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay [15][16]

-

HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

-

Reaction Mixture: To 1 mL of the compound at different concentrations, add 0.5 mL of the HRBC suspension.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Hemolysis Induction: Induce hemolysis by adding 2 mL of a hypotonic solution (e.g., 0.25% saline).

-

Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization.

Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases and cholinesterases.[17][18][19] Screening 1-(Benzofuran-5-yl)ethanone against a panel of relevant enzymes can uncover specific molecular targets.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: A generalized workflow for assessing the enzyme inhibitory potential of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [19]

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay in 96-well Plate: To the wells, add the buffer, DTNB, and different concentrations of 1-(Benzofuran-5-yl)ethanone.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the substrate solution.

-

Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value. Galantamine can be used as a reference inhibitor.[19]

Data Interpretation and Next Steps

The results from these initial in vitro screens will provide a comprehensive profile of the biological activities of 1-(Benzofuran-5-yl)ethanone.

Data Summary Table:

| Biological Activity | Assay(s) | Key Endpoint(s) | Positive Control(s) |

| Anticancer | MTT Assay | IC₅₀ | Doxorubicin |

| Antimicrobial | Broth Microdilution | MIC | Ciprofloxacin, Fluconazole |

| Anti-inflammatory | Inhibition of Protein Denaturation, HRBC Membrane Stabilization | % Inhibition, EC₅₀ | Diclofenac Sodium |

| Enzyme Inhibition | Specific enzyme assays (e.g., Cholinesterase) | IC₅₀ | Galantamine |

Positive results in any of these areas would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular pathways through which the compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(Benzofuran-5-yl)ethanone to optimize its activity and selectivity.[1]

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

Conclusion

1-(Benzofuran-5-yl)ethanone represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. This technical guide provides a structured and scientifically rigorous framework for its systematic evaluation. By following the outlined experimental protocols, researchers can efficiently screen for a range of biological activities, thereby paving the way for the potential development of novel therapeutic agents. The versatility of the benzofuran scaffold suggests that the exploration of this particular derivative is a worthwhile endeavor with a high potential for significant discoveries in medicinal chemistry and drug development.

References

- Shafiee, A., & Kiaeay, G. (Year). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

- Li, Y., et al. (2019).

-

Fun, H.-K., et al. (Year). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 12), o3029. [Link]

- Singh, P., & Kaur, M. (2024).

- Singh, P., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

-

Makhado, P. B., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 111, 104839. [Link]

-

Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

-

Nawrot-Hadzik, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

-

Sanna, C., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3374. [Link]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

-

Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. [Link]

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).

-

Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 295. [Link]

- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor

- Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Assessment of antimicrobial activity. (2019). Protocols.io.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI.

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of antimicrobial activity [protocols.io]

- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]

- 12. journalajrb.com [journalajrb.com]

- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. bbrc.in [bbrc.in]

- 17. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(Benzofuran-5-yl)ethanone Derivatives

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Benzofuran-5-yl)ethanone and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The introduction of an acetyl group at the 5-position of the benzofuran ring creates a key intermediate for the synthesis of diverse pharmacologically active molecules.

This document will explore various synthetic strategies, delving into the mechanistic details and providing practical, field-proven protocols for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of the 1-(Benzofuran-5-yl)ethanone Core

The synthesis of 1-(Benzofuran-5-yl)ethanone can be approached through several strategic disconnections. The primary considerations for selecting a synthetic route include the availability of starting materials, desired substitution patterns on the benzofuran core, and scalability. Two principal strategies will be discussed in detail:

-

Two-Step Synthesis via a Formyl Intermediate: This reliable and versatile approach involves the initial synthesis of benzofuran-5-carbaldehyde, followed by its conversion to the target ketone.

-

Direct Acylation of the Benzofuran Core: This method aims to introduce the acetyl group directly onto the benzofuran ring system in a single step, most commonly through a Friedel-Crafts acylation reaction.

Strategy 1: Two-Step Synthesis via Benzofuran-5-carbaldehyde

This strategy offers excellent control over the substitution at the 5-position and is often the preferred method for accessing a variety of 5-substituted benzofuran derivatives. The overall workflow is depicted below:

Caption: Workflow for the two-step synthesis of 1-(Benzofuran-5-yl)ethanone.

Step 1.1: Synthesis of Benzofuran-5-carbaldehyde

The key to this strategy is the efficient preparation of benzofuran-5-carbaldehyde. A robust method involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small portion of a solution of 5-bromobenzofuran (1.0 equivalent) in anhydrous THF to initiate the reaction. The disappearance of the iodine color indicates the initiation.

-

Slowly add the remaining 5-bromobenzofuran solution to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the reaction mixture to -40 °C in a dry ice/acetone bath.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise, maintaining the temperature below -30 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure benzofuran-5-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 5-Bromobenzofuran | [5] |

| Key Reagents | Magnesium, DMF | [5] |

| Solvent | Anhydrous THF | [5] |

| Typical Yield | 50-60% | [5] |

Step 1.2: Conversion of Benzofuran-5-carbaldehyde to 1-(Benzofuran-5-yl)ethanone

This transformation is a classic two-step process in organic synthesis: nucleophilic addition of a methyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol.

1.2.1. Grignard Reaction with Methylmagnesium Bromide

The addition of a methyl group to the carbonyl of benzofuran-5-carbaldehyde is efficiently achieved using methylmagnesium bromide.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzofuran-5-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether or THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(benzofuran-5-yl)ethanol, which can often be used in the next step without further purification.

1.2.2. Oxidation of 1-(Benzofuran-5-yl)ethanol

The oxidation of the secondary alcohol to the desired ketone is a critical step. Several reagents can be employed, each with its own advantages and disadvantages. The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacognosy of Benzofurans: From Biosynthesis to Therapeutic Application

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring. While synthetic benzofurans (e.g., amiodarone) are well-established, naturally occurring benzofurans—specifically arylbenzofurans and neolignans—offer a distinct chemical space with potent biological activities. This guide analyzes the natural occurrence, biosynthetic origins, and isolation methodologies of these compounds, providing a roadmap for researchers bridging phytochemistry and drug development.

Structural Classification & Biosynthetic Logic

The natural occurrence of benzofurans is not random; it is the result of specific enzymatic cascades, primarily within the phenylpropanoid pathway. Understanding this logic is crucial for identifying new sources.

The Biosynthetic Pathway

Most natural benzofurans, particularly the 2-arylbenzofurans found in the Moraceae family (mulberries), are derived from the shikimate pathway. The core mechanism involves the oxidative coupling of phenylpropanoid precursors.

Mechanistic Insight: The critical step is often the dimerization of monolignols or the coupling of a monolignol with a cinnamic acid derivative. This is mediated by peroxidase or laccase enzymes, generating phenoxy radicals that undergo radical pairing.

Key Biosynthetic Steps:

-

Deamination: Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

-

Hydroxylation: Formation of p-coumaric acid and subsequent CoA ligation.

-

Polyketide Extension: In some pathways (like in Morus spp.), a starter unit (e.g., p-coumaroyl-CoA) condenses with malonyl-CoA units via chalcone synthase (CHS) type enzymes to form stilbenes, which then cyclize to form the benzofuran core.

Visualization: Biosynthetic Flow

The following diagram illustrates the metabolic flux from primary metabolites to the benzofuran scaffold.

Caption: Figure 1. Biosynthetic pathway of 2-arylbenzofurans via the phenylpropanoid-acetate pathway.

Ecological Distribution & Source Profiling

Benzofurans are not ubiquitously distributed. They are chemotaxonomic markers for specific families. Researchers seeking novel analogues should target the following biological matrices.

Primary Botanical Sources

The highest concentration of bioactive benzofurans is found in the families Styracaceae and Moraceae.